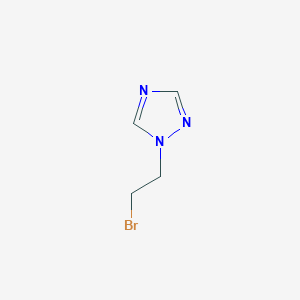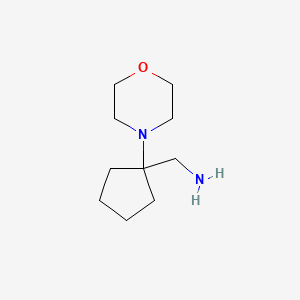
4-Fluoro-3'-iodobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3’-iodobenzophenone is a compound that belongs to the category of organic heterocyclic compounds. It has a molecular formula of C13H8FIO and a molecular weight of 326.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluorophenyl group and a 3-iodophenyl group . The presence of the halogens fluorine and iodine likely imparts unique electronic and steric properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3’-iodobenzophenone include a molecular weight of 326.1 g/mol . The density is 1.682g/cm3, and the boiling point is 386.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Fluorophenols in Methanogenic Cultures
- Research Context: The study by Londry and Fedorak (1993) examined fluorophenols, including the effects of fluorophenols on phenol transformation in methanogenic cultures. It's relevant to 4-Fluoro-3'-iodobenzophenone due to the study of fluoro compounds in environmental settings (Londry & Fedorak, 1993).
Anaerobic Transformation in Phenol-Degrading Cultures
- Insights on Phenol to Benzoate Transformation: Research by Genthner, Townsend, and Chapman (1989) sheds light on the transformation of phenol to benzoate in anaerobic conditions, which may be relevant for understanding the environmental impact and breakdown of compounds like 4-Fluoro-3'-iodobenzophenone (Genthner, Townsend, & Chapman, 1989).
Optical Properties of Fluoro-Benzophenone Derivatives
- Study of Electronic and Vibrational Properties: Pegu et al. (2017) conducted a theoretical investigation on the properties of 4-fluoro-4-hydroxybenzophenone, a compound structurally similar to 4-Fluoro-3'-iodobenzophenone. This study is significant for understanding the opto-electronic and nonlinear properties of such compounds, which could be relevant in materials science (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
Synthesis of Fluorinated Phthalazinone Monomer
- High-Performance Polymers: Xiao et al. (2003) focused on synthesizing and characterizing fluorinated phthalazinone monomers, including those related to 4-Fluoro-3'-iodobenzophenone. These polymers have potential applications in engineering plastics and membrane materials due to their solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).
Use of Fluorinated Compounds in Methanogenic Cultures
- Detection of Aromatic Metabolites: Another study by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in methanogenic cultures. This research provides insights into the environmental behavior and degradation of fluorinated compounds (Londry & Fedorak, 1993).
Fluorogenic Chemosensor for Al3+ Detection
- Living Cell Imaging Application: Research by Ye et al. (2014) developed a fluorogenic chemosensor for Al3+ detection, which is relevant to understanding the application of fluorinated compounds in biochemical sensing and imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Synthesis of Fluorine-Containing Thiadiazolotriazinones
- Potential Antibacterial Agents: Holla, Bhat, and Shetty (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating the role of fluorophenyl groups, similar to those in 4-Fluoro-3'-iodobenzophenone, in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZADNMJQJUFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641517 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3'-iodobenzophenone | |
CAS RN |
395-11-9 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)











